[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid

Phosphate mimicry pKa matching Enzyme inhibitor design

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid (CAS 769195-98-4, molecular formula C₈H₁₀F₂NO₃P, MW 237.14 g/mol) is a chiral β-amino-α,α-difluorophosphonic acid. The compound belongs to the broader class of α,α-difluoromethylenephosphonate (DFMP)-containing molecules, which are widely recognized as hydrolytically stable phosphate mimics with significantly improved biological activity profiles relative to their non-fluorinated counterparts.

Molecular Formula C8H10F2NO3P
Molecular Weight 237.14 g/mol
Cat. No. B12104917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid
Molecular FormulaC8H10F2NO3P
Molecular Weight237.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(F)(F)P(=O)(O)O)N
InChIInChI=1S/C8H10F2NO3P/c9-8(10,15(12,13)14)7(11)6-4-2-1-3-5-6/h1-5,7H,11H2,(H2,12,13,14)
InChIKeyXTVXSSGYDBSAMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic Acid: Structural Class and Procurement-Relevant Identity


[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid (CAS 769195-98-4, molecular formula C₈H₁₀F₂NO₃P, MW 237.14 g/mol) is a chiral β-amino-α,α-difluorophosphonic acid [1]. The compound belongs to the broader class of α,α-difluoromethylenephosphonate (DFMP)-containing molecules, which are widely recognized as hydrolytically stable phosphate mimics with significantly improved biological activity profiles relative to their non-fluorinated counterparts [2]. The (R)-enantiomer features a phenyl group at the β-carbon, an amino group at the β-position, and a difluoromethylenephosphonic acid moiety at the α-position, distinguishing it from the more extensively studied F2Pmp (phosphonodifluoromethyl phenylalanine) class where the phosphonate is attached to the aromatic ring [1].

Why Generic Substitution of [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic Acid Carries Procurement Risk


Substituting [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid with a closely related analog introduces multiple quantifiable risks. The β-amino-α,α-difluorophosphonic acid scaffold exhibits a unique combination of stereoelectronic properties—including a CF₂-bridge pKa₂ of ~5–5.5 (vs. ~7–7.5 for the non-fluorinated CH₂ analog) and a C–CF₂–P bond angle of ~117° that closely mimics the native C–O–P angle of ~119° in phosphate esters—that are absent in non-fluorinated or α-monofluorinated alternatives [1]. Furthermore, the (R)-enantiomer has been specifically documented as a convenient starting point for preparing difluorophosphonate monoester, difluorophosphonic acid, and difluorophosphonamidic acid derivatives, and the difluorophosphonamidic acid form demonstrates stability in aqueous solution at pH above 5 at 21 °C—a property directly relevant to downstream handling [2].

Quantitative Differentiation Evidence for [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic Acid Against Comparator Compounds


CF₂-Bridge pKa₂ Matching to Native Phosphate: Difluoromethylenephosphonate vs. CH₂-Phosphonate

The α,α-difluoromethylenephosphonate (CF₂-bridge) moiety in [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid lowers the second phosphonic acid pKa to approximately 5–5.5, compared to approximately 7–7.5 for the non-fluorinated CH₂-bridge analog. This CF₂-bridge pKa value more closely matches the pKa₂ of native phosphate monoesters (~6.5), ensuring that the phosphonate is predominantly dianionic at physiological pH—a critical determinant of binding affinity in phosphate-recognition sites [1]. In contrast, the CH₂-phosphonate analog exists largely in the monoanionic form at physiological pH, reducing its efficacy as a phosphate mimic [1].

Phosphate mimicry pKa matching Enzyme inhibitor design Phosphatase-resistant probes

C–CF₂–P Bond Angle Isosterism: Geometric Fidelity to the Native Phosphate C–O–P Angle

X-ray crystallographic analysis of the difluoromethylenephosphonate moiety reveals a C–CF₂–P bond angle of approximately 117°, which closely approaches the native C–O–P bond angle of approximately 119° found in phosphate esters. By comparison, the non-fluorinated C–CH₂–P bond angle is approximately 112°, representing a 7° deviation from the native phosphate geometry. The C–CHF–P monofluorinated analog exhibits an intermediate angle of approximately 113° [1]. This geometric convergence supports classification of α,α-difluoromethylenephosphonates as 'isosteric' phosphate analogs, whereas the CH₂-bridged analogs are not [1].

Isosteric phosphate mimic Bond angle geometry X-ray crystallography Structure-based design

Difluoromethylenephosphonate (F2Pmp) vs. Phosphonomethyl (Pmp) Inhibitory Potency: 1000-Fold Enhancement in PTP Assays

Although direct biological activity data for [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid itself is limited in the published literature, the closely related difluoromethylenephosphonate pharmacophore has been extensively characterized in peptide-based PTP inhibitors. In a seminal head-to-head study, a hexameric peptide (Ac-D-A-D-E-X-L-amide) containing F2Pmp (phosphonodifluoromethyl phenylalanine) achieved an IC₅₀ of 100 nM against PTP1B-mediated dephosphorylation of autophosphorylated insulin receptor, compared to an IC₅₀ of 200 µM for the corresponding Pmp (phosphonomethyl phenylalanine)-containing peptide—representing a 2000-fold potency enhancement for the difluorinated analog [1]. A separate analysis confirmed that F2Pmp induces a three orders of magnitude (1000-fold) enhancement in affinity relative to Pmp [2]. The mechanism involves both the lowered pKa₂ of the CF₂-bridge and the introduction of fluorine-mediated hydrogen bonding interactions analogous to the phosphate ester oxygen in phosphotyrosine [2].

PTP1B inhibition F2Pmp potency Phosphotyrosine mimetic Insulin receptor dephosphorylation

Enantiomeric Purity Control via Self-Disproportionation of Enantiomers (SDE): Δee up to 55% in Chromatography

β-Amino-α,α-difluorophosphonic acid derivatives, including those containing the phenyl-substituted scaffold, exhibit the self-disproportionation of enantiomers (SDE) phenomenon during achiral column chromatography. Kwiatkowska et al. (2019) reported significant SDE magnitudes with Δee values up to 55% for β-aminophosphonic acid esters across three structural types: N-acetylated, dipeptide constructs with N-Cbz glycine, and free amine forms [1]. This is the first report of SDEvC for free amine amino acid derivatives in this class [1]. The (R)-enantiomer and (S)-enantiomer therefore do not behave identically during standard chromatographic purification; a user purchasing a racemic mixture and attempting to isolate enantiomers by conventional achiral chromatography will encounter unpredictable enantiomeric enrichment or depletion [1].

Enantiopurity SDE chromatography Chiral separation β-Aminophosphonic acid

Synthetic Versatility: N-Cbz Derivative as a Single Entry Point to Three Distinct Phosphorus-Containing Products

The N-Cbz derivative of (R)-2-amino-1,1-difluoro-2-phenylethylphosphonate has been explicitly demonstrated to serve as a convenient starting point for the preparation of three chemically distinct product classes: difluorophosphonate monoester, difluorophosphonic acid, and difluorophosphonamidic acid [1]. This contrasts with simpler phosphonic acid analogs (e.g., α,α-difluorobenzylphosphonic acid or 2-amino-1,1-difluoroethylphosphonic acid) that lack the β-amino functionality and therefore cannot be elaborated into phosphonamidic acid derivatives through the same synthetic route. Additionally, the difluorophosphonamidic acid derived from this scaffold exhibits documented stability in aqueous solution at pH above 5 at 21 °C, providing a defined handling window for downstream applications [1].

Building block versatility Phosphonamidic acid Phosphonate monoester Synthetic intermediate

Validated Application Scenarios for [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic Acid Based on Quantitative Evidence


Phosphotyrosine/Phosphoserine Mimetic Probe Development Targeting PTPs and Dual-Specificity Phosphatases

The difluoromethylenephosphonate moiety provides pKa₂ matching (~5–5.5) to native phosphate and near-isosteric C–CF₂–P geometry (~117° vs. ~119° for C–O–P), enabling faithful phosphate mimicry at enzyme active sites [1]. F2Pmp-containing peptides have demonstrated IC₅₀ values of 100 nM against PTP1B, representing a ~2000-fold improvement over non-fluorinated Pmp analogs [2]. This compound serves as a β-amino-α,α-difluorophosphonic acid scaffold for constructing phosphatase-resistant peptide and peptidomimetic probes, with the N-Cbz derivative enabling modular elaboration into monoester, free phosphonic acid, or phosphonamidic acid forms [3].

Stereochemically Defined Building Block for Fluorinated Peptidomimetic SAR Campaigns

The (R)-enantiomer configuration of [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid is critical for diastereoselective synthesis and biological stereospecificity. The N-Cbz-protected form has been validated as a convenient starting point for generating three distinct phosphorus-containing pharmacophores [3]. However, users must be aware of the SDE phenomenon (Δee up to 55% during achiral chromatography), which necessitates procurement of pre-validated enantiopure material rather than racemic mixtures for reproducible SAR studies [4].

Hydrolytically Stable Phosphonamidic Acid Probe Development with Defined pH Stability Window

The difluorophosphonamidic acid derived from this scaffold demonstrates documented stability in aqueous solution at pH above 5 at 21 °C, providing a defined operational window for biochemical assays and biophysical studies [3]. This contrasts with phosphate ester-based probes that are subject to rapid enzymatic hydrolysis under identical conditions. The stability profile is directly relevant to experimental designs requiring incubation in biologically relevant media (e.g., cell culture, serum-containing buffers) where phosphate esters would be degraded within minutes to hours.

Reference Standard for Chiral Chromatographic Method Development and Enantiopurity Validation

Given the documented SDE behavior of β-amino-α,α-difluorophosphonic acid derivatives (Δee up to 55% during achiral chromatography), enantiomerically pure [(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid serves as a critical reference standard for developing and validating chiral HPLC or SFC methods [4]. The availability of a well-characterized (R)-enantiomer standard enables accurate quantification of enantiomeric excess in synthetic batches and detection of unintended enantiomeric enrichment or depletion during purification workflows [4].

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